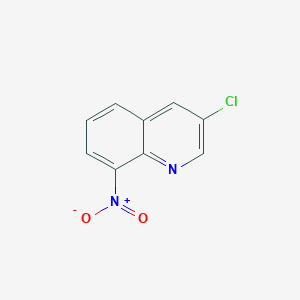

3-Chloro-8-nitroquinoline

Übersicht

Beschreibung

3-Chloro-8-nitroquinoline is a compound that is structurally related to various quinoline derivatives that have been studied for their potential applications in medicinal chemistry and materials science. While the specific compound 3-Chloro-8-nitroquinoline itself is not directly mentioned in the provided papers, insights can be drawn from the related compounds that have been investigated.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step processes including cyclization, nitration, and chlorination. For instance, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized through a three-step process starting from 4-methoxyaniline, which included cyclization, nitration, and chlorination steps, achieving an 85% yield . Similarly, solid-phase synthesis has been employed to create 3-hydroxy-6-nitroquinolin-4(1H)-ones, starting from immobilized 4-chloro-5-nitroanthranilic acid . These methods highlight the versatility and efficiency of synthesizing nitro- and chloro-substituted quinolines.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using spectroscopic techniques such as FTIR, FT-Raman, and NMR. For example, the structural parameters of 8-chloroquinoline and 8-nitroquinoline were determined using ab initio and DFT calculations, and their spectroscopic properties were compared with experimental data . The influence of chloro and nitro groups on the skeletal modes and proton chemical shifts was investigated, providing insights into how substitutions at different positions affect the overall molecular structure.

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions, including hydrogen bonding interactions with other molecules. The crystal structures of several isomeric compounds, including those with 3-chloro-2-nitrobenzoic acid, revealed short hydrogen bonds between the acid and base molecules . These interactions are crucial for understanding the reactivity and potential binding mechanisms of quinoline derivatives in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their spectroscopic characteristics and reactive properties, have been extensively studied. For instance, DFT calculations and molecular dynamics simulations were used to evaluate the reactive properties of 8-hydroxyquinoline derivatives, indicating their potential as nonlinear optical (NLO) materials due to their dipole moment, polarizability, and hyperpolarizability values . Additionally, antimycotic activity has been observed in some chloro- and nitro-substituted quinolines, suggesting their potential in pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Properties

Research into 8-nitrofluoroquinolone derivatives, related to 3-Chloro-8-nitroquinoline, has shown promising antibacterial properties. These derivatives, including ones with substituted primary amine appendages, exhibit interesting activity against both gram-positive and gram-negative strains. Particularly, certain derivatives have shown good activity against S. aureus, suggesting potential applications in antibacterial treatments (Al-Hiari et al., 2007).

Crystal Structure Analysis

Studies on the crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives, including 8-nitroquinoline, have been conducted to understand their molecular interactions. These analyses help in elucidating the properties of such compounds which can be crucial for pharmaceutical applications (Gotoh & Ishida, 2019).

Spectroscopic Characterization and Reactive Properties

Studies involving spectroscopic characterization and computational analysis of 8-nitroquinoline derivatives, closely related to 3-Chloro-8-nitroquinoline, have provided insights into their reactive properties. This includes analyses of IR, FT-Raman, and FT-NMR spectra, aiding in the understanding of their molecular behavior and potential applications in fields like materials science (Arjunan et al., 2011).

Non-Linear Optical Behavior

Research on derivatives of 8-hydroxyquinoline, a compound structurally similar to 3-Chloro-8-nitroquinoline, reveals potential non-linear optical (NLO) properties. Such properties are significant for the development of new NLO materials, which have applications in telecommunications and information processing (Sureshkumar et al., 2018).

Synthesis of Azo Dyes

Research into synthesizing new heteroarylazo dyes using derivatives of 8-hydroxyquinoline demonstrates the potential of these compounds in developing novel dyes with unique spectral properties. This has implications for industries like textiles and inks (Ashouri Mirsadeghi et al., 2022).

Corrosion Inhibition

Quinoline derivatives, including those related to 3-Chloro-8-nitroquinoline, have been found effective as corrosion inhibitors for metals like mild steel in acidic environments. This application is crucial in industrial settings to enhance the longevity and safety of metal structures (Lgaz et al., 2017).

Environmental Monitoring

Studies involving 8-nitroquinoline, closely related to 3-Chloro-8-nitroquinoline, have led to the development of voltammetric methods for determining biologically active compounds in environmental samples like drinking and river water. This has important implications for environmental monitoring and safety (Rumlová et al., 2015).

Anticancer Properties

Research on 3-nitroquinoline, structurally related to 3-Chloro-8-nitroquinoline, has identified its potential as a novel class of anticancer agents. This opens up new avenues for the development of effective cancer treatments (Li et al., 2008).

Fluorescent Probes

Quinoline-derived fluorescent complexes, including those related to 3-Chloro-8-nitroquinoline, have been explored for their potential as fluorescent probes. This has applications in ionic and biological probing and cell imaging, aiding in biomedical research and diagnostics (Mecca et al., 2016).

Safety and Hazards

The safety information for “3-Chloro-8-nitroquinoline” includes several hazard statements: H302, H312, H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .

Zukünftige Richtungen

Quinoline and its derivatives, including “3-Chloro-8-nitroquinoline”, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety. These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

Wirkmechanismus

Target of Action

Quinoline derivatives, such as nitroxoline, have been shown to inhibit the enzymatic activity of cathepsin b . Cathepsin B degrades extra-cellular membrane proteins in tumor cells, allowing them to proliferate more freely and metastasize throughout the body .

Mode of Action

Nitroxoline, a quinoline derivative, functions by chelating fe2+ and zn2+ ions from the biofilm matrix . When Fe2+ and Zn2+ were reintroduced into the system, biofilm formation activity was restored . This suggests that 3-Chloro-8-nitroquinoline might also interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

It’s worth noting that quinoline derivatives have been associated with various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These activities suggest that 3-Chloro-8-nitroquinoline might affect multiple biochemical pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

Nitroxoline, a quinoline derivative, has a well-known pharmacokinetic profile . It’s reasonable to hypothesize that 3-Chloro-8-nitroquinoline might have similar ADME properties, which would impact its bioavailability and therapeutic efficacy.

Result of Action

aeruginosa infections, which would allow access to the infection by the immune system in vivo . This suggests that 3-Chloro-8-nitroquinoline might have similar effects.

Eigenschaften

IUPAC Name |

3-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURBIXAVAXWTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503344 | |

| Record name | 3-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73868-16-3 | |

| Record name | 3-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

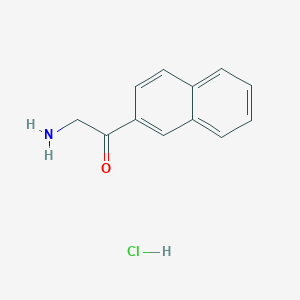

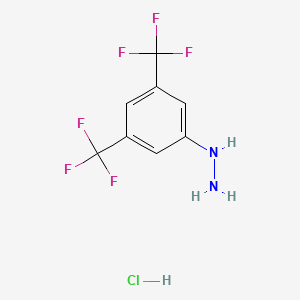

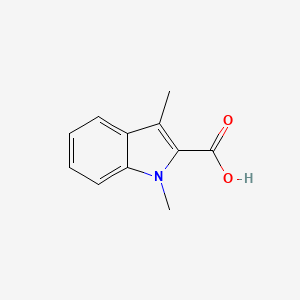

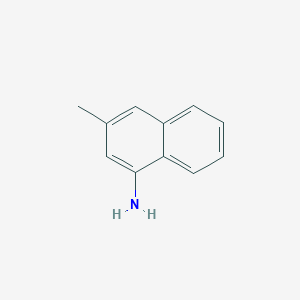

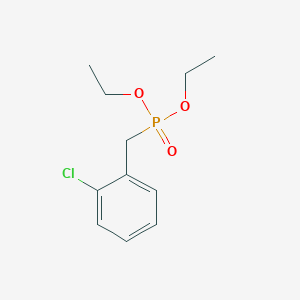

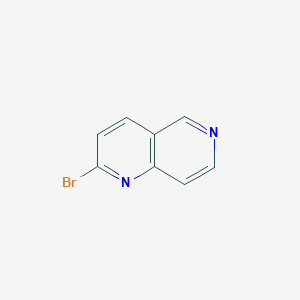

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

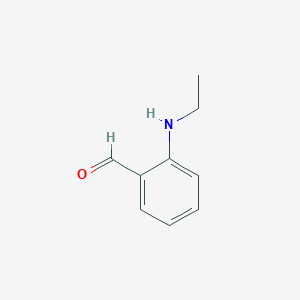

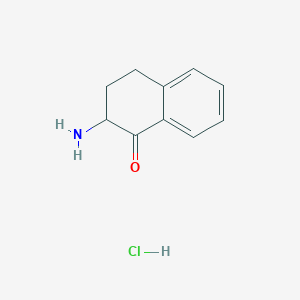

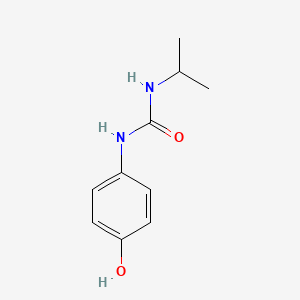

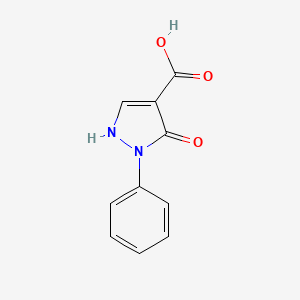

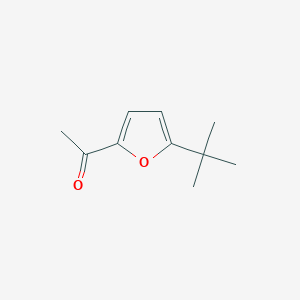

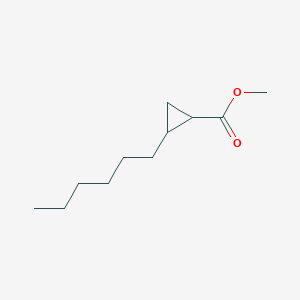

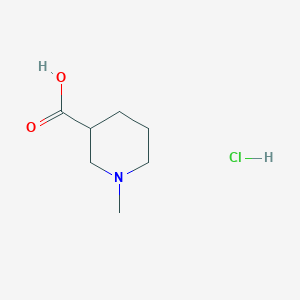

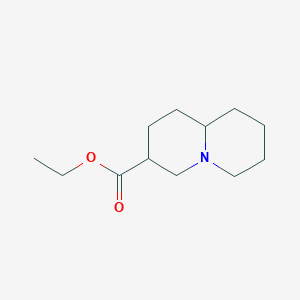

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.